6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
Brand Name: Vulcanchem
CAS No.: 1157387-37-5
VCID: VC2804480
InChI: InChI=1S/C15H21N3O/c1-18-8-6-12(7-9-18)16-13-3-4-14-11(10-13)2-5-15(19)17-14/h3-4,10,12,16H,2,5-9H2,1H3,(H,17,19)
SMILES: CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol

6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one

CAS No.: 1157387-37-5

Cat. No.: VC2804480

Molecular Formula: C15H21N3O

Molecular Weight: 259.35 g/mol

* For research use only. Not for human or veterinary use.

6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one - 1157387-37-5

Specification

CAS No. 1157387-37-5
Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
IUPAC Name 6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C15H21N3O/c1-18-8-6-12(7-9-18)16-13-3-4-14-11(10-13)2-5-15(19)17-14/h3-4,10,12,16H,2,5-9H2,1H3,(H,17,19)
Standard InChI Key VCRRFWRUQJLTRR-UHFFFAOYSA-N
SMILES CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3
Canonical SMILES CN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)CC3

Introduction

Chemical Identification and Structure

Basic Information

6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is identified by the CAS Registry Number 1157387-37-5 . This compound combines a tetrahydroquinolin-2-one scaffold with a 1-methylpiperidin-4-yl group attached via an amino linkage at the 6-position. The basic identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters of 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one

ParameterValue
Chemical Name6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one
CAS Registry Number1157387-37-5
Molecular FormulaC₁₅H₂₁N₃O
Molecular Weight259.350 g/mol
IUPAC Name6-[(1-methylpiperidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one
InChIKeyVCRRFWRUQJLTRR-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Structural Features

The compound possesses several key structural elements that contribute to its chemical and potential biological properties:

The presence of multiple nitrogen atoms and the carbonyl group creates a distribution of electron density that may facilitate specific interactions with biological receptors or enzymes, potentially contributing to the compound's pharmacological profile.

Physical and Chemical Properties

Physicochemical Characteristics

Based on its chemical structure and comparison with similar compounds, 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one is expected to exhibit the following physicochemical properties:

Table 2: Predicted Physicochemical Properties

PropertyPredicted Characteristic
Physical StateSolid at room temperature
SolubilityModerate solubility in polar organic solvents (DMSO, DMF, methanol); limited water solubility
Acid-Base PropertiesContains a basic tertiary amine (piperidine nitrogen) and weakly acidic amide NH
Partition CoefficientModerate lipophilicity due to the balance between hydrophobic rings and polar functional groups
Topological Polar Surface AreaApproximately 60-70 Ų (based on similar structures)
IonizationThe piperidine nitrogen is likely to be protonated at physiological pH

Structural Stability

Synthesis Methods

The synthesis of 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one can be approached through several routes based on synthetic methodologies described for similar compounds in the literature.

Nucleophilic Aromatic Substitution Route

Based on the synthesis of analogous compounds, one potential route involves nucleophilic aromatic substitution starting from an appropriately substituted quinoline derivative :

  • Reaction of a 6-nitro-1,2,3,4-tetrahydroquinolin-2-one precursor with a suitable base in DMF or DMSO at elevated temperatures

  • Reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or alternative reducing agents (e.g., Raney Ni with hydrazine hydrate)

  • Reaction of the resulting 6-amino-1,2,3,4-tetrahydroquinolin-2-one with 1-methylpiperidin-4-one followed by reductive amination

This synthetic approach is supported by methodology described in research focusing on similar compounds: "Reaction of nitro-quinolone derivative 45 with various amines in dry DMF or DMSO in the presence of Et₃N as a base afforded C-7 substituted quinolone analogues" .

Palladium-Catalyzed Coupling Approach

An alternative synthetic route may employ palladium-catalyzed cross-coupling reactions :

  • Preparation of 6-bromo or 6-chloro-1,2,3,4-tetrahydroquinolin-2-one

  • Palladium-catalyzed coupling with 1-methylpiperidin-4-amine using an appropriate catalyst system such as "Pd₂(dba)₃, BINAP, Cs₂CO₃, dry toluene, reflux"

  • Optimization of reaction conditions to achieve high yield and purity

This approach is particularly relevant given the observed statement: "1,2,3,4-tetrahydroisoquinoline, Pd₂(dba)₃, BINAP, Cs₂CO₃, dry toluene, reflux, 13 h" , which describes similar coupling chemistry with related nitrogen heterocycles.

Direct Functionalization of Tetrahydroquinolin-6-amine

A third potential route utilizes 1,2,3,4-tetrahydroquinolin-6-amine as a starting material:

  • Reaction of 1,2,3,4-tetrahydroquinolin-6-amine with an appropriately activated 1-methylpiperidin-4-yl derivative

  • Optimization of reaction conditions to favor monosubstitution at the 6-amino position

  • Purification and isolation of the target compound

The feasibility of this approach is supported by the commercial availability of 1,2,3,4-tetrahydroquinolin-6-amine , which serves as a key intermediate for the preparation of various 6-amino-substituted tetrahydroquinoline derivatives.

Potential ActivityStructural RationaleSupporting Evidence
Antiparasitic/AnthelminticTetrahydroquinoline-based compounds have shown activity against C. elegansCompound G5: "2-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-2H,3H- triazolo[4,3-a]pyridin-3-one" exhibited 53.4% mortality against C. elegans after 5 days
CNS ActivityPiperidine-containing compounds often interact with CNS receptorsMultiple piperidine derivatives are used as CNS-active drugs
Enzyme InhibitionStructurally-related compounds have shown enzyme inhibitory propertiesSimilar heterocyclic structures are being investigated as enzyme inhibitors
Anti-inflammatoryQuinoline derivatives often possess anti-inflammatory propertiesRelated quinolone structures are studied for anti-inflammatory activity

Comparative Analysis with Related Compounds

To better understand the potential properties of 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one, it is valuable to compare it with structurally related compounds.

Structural Analogues

Table 4: Comparison with Structurally Related Compounds

CompoundStructural RelationshipKey DifferencesPotential Impact on Properties
1,2,3,4-Tetrahydroquinolin-6-amine Core structureLacks piperidine group and carbonyl functionSimpler structure, different pharmacokinetic profile, potentially less target-specific
(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine N-methylated tetrahydroquinoline coreContains methylamine instead of piperidinylamino groupDifferent basicity profile, altered hydrogen bonding capability
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone Contains 1-methylpiperidin-4-yl groupPyridine core instead of tetrahydroquinolineMore rigid structure, different electronic distribution
N~1~-(2-methoxyethyl)-N~2~-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide Contains similar structural elementsMore complex with additional functional groupsIncreased molecular weight, different pharmacokinetic profile

Pharmacophore Analysis

The key pharmacophoric elements in 6-[(1-Methylpiperidin-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one include:

  • A hydrogen bond acceptor (carbonyl group)

  • Multiple hydrogen bond donors/acceptors (NH groups)

  • A basic nitrogen center (piperidine)

  • Aromatic and aliphatic hydrophobic regions

This combination of features creates a specific three-dimensional arrangement of functional groups that may be responsible for interactions with biological targets. The pharmacophore pattern is similar to various bioactive compounds that contain aminoquinoline motifs.

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